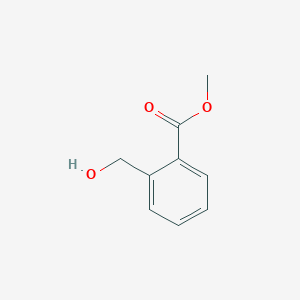

Methyl 2-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIWKDXZSJHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(hydroxymethyl)benzoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind its properties and applications.

Molecular Overview and Physicochemical Properties

Methyl 2-(hydroxymethyl)benzoate is an organic compound featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group at the ortho positions. This unique arrangement of a nucleophilic alcohol and an electrophilic ester on a rigid scaffold makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 2-(hydroxymethyl)benzoate

| Property | Value | Source(s) |

| CAS Number | 41150-46-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Density | 1.177 g/cm³ | [3] |

| Boiling Point | 302.251 °C at 760 mmHg | [3] |

| Flash Point | 133.143 °C | [3] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

These properties suggest a compound with moderate polarity, making it soluble in a range of organic solvents. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the hydroxyl and ester oxygens) influences its solubility and interaction with other molecules.

Synthesis of Methyl 2-(hydroxymethyl)benzoate

A common and efficient route to Methyl 2-(hydroxymethyl)benzoate involves a two-step process starting from phthalide. This approach is advantageous due to the ready availability and low cost of the starting material.

Step 1: Synthesis of 2-(hydroxymethyl)benzoic acid from Phthalide

This step involves the base-catalyzed hydrolysis (saponification) of the lactone ring in phthalide.[4]

Experimental Protocol: Synthesis of 2-(hydroxymethyl)benzoic acid

Materials:

-

Phthalide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

-

To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).[4]

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

-

After completion, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid with stirring until the solution reaches a pH of 1-2. The product will precipitate as a white solid.[4]

-

Collect the precipitated 2-(hydroxymethyl)benzoic acid by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Dry the product. For higher purity, recrystallization from hot water can be performed.[4]

Step 2: Fischer Esterification of 2-(hydroxymethyl)benzoic acid

The second step is the Fischer esterification of the synthesized 2-(hydroxymethyl)benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5]

Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)benzoate

Materials:

-

2-(hydroxymethyl)benzoic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-(hydroxymethyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.[5]

-

Heat the mixture to reflux (approximately 65°C for methanol) for 4-8 hours, monitoring the reaction by TLC.[5]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-(hydroxymethyl)benzoate.[5]

Caption: Synthetic workflow for Methyl 2-(hydroxymethyl)benzoate.

Spectroscopic Characteristics (Predicted)

¹H NMR:

-

Aromatic protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

-

Hydroxymethyl protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Methyl ester protons (CH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR:

-

Carbonyl carbon (C=O): In the region of δ 165-170 ppm.

-

Aromatic carbons (6C): Multiple signals between δ 125-140 ppm.

-

Hydroxymethyl carbon (CH₂): Around δ 60-65 ppm.

-

Methyl ester carbon (CH₃): Around δ 52 ppm.

IR Spectroscopy:

-

O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[6]

-

C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[6]

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 166.

-

Key Fragmentation Patterns: Expect losses of the methoxy group (-OCH₃, m/z = 31), the hydroxymethyl group (-CH₂OH, m/z = 31), and the entire methoxycarbonyl group (-COOCH₃, m/z = 59). A prominent peak at m/z = 135 corresponding to the loss of the methoxy group is likely.

Reactivity and Applications in Drug Discovery

The bifunctional nature of Methyl 2-(hydroxymethyl)benzoate makes it a valuable synthon in the synthesis of pharmaceuticals and other fine chemicals.[9] The hydroxyl and methyl ester groups can be selectively reacted under different conditions.

-

The Hydroxyl Group: Can undergo oxidation to an aldehyde or carboxylic acid, etherification, or esterification.

-

The Methyl Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted to an amide.

-

The Aromatic Ring: Can undergo electrophilic aromatic substitution, though the ester group is deactivating.

This differential reactivity allows for the sequential modification of the molecule, making it a versatile starting point for building molecular complexity. For instance, the hydroxyl group can be protected, followed by manipulation of the ester, and then deprotection to reveal the hydroxyl group for further reaction.

In the context of drug discovery, building blocks like Methyl 2-(hydroxymethyl)benzoate are crucial for creating libraries of compounds for screening. Its structure is a precursor to a variety of heterocyclic systems and substituted aromatic compounds that are prevalent in pharmacologically active molecules. For example, derivatives of 2-hydroxymethylbenzoic acid have been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[9]

Caption: Key reactions of Methyl 2-(hydroxymethyl)benzoate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(hydroxymethyl)benzoate is not widely available, data from closely related compounds such as methyl benzoate and substituted benzoic acids can provide guidance on appropriate handling procedures.[10][11]

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

References

- Current time information in Ardakan, IR. (n.d.). Google.

-

PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Studylib. (n.d.). Fischer Esterification: Preparation of methyl benzoate. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

-

Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved February 23, 2026, from [Link]

-

Angene Chemical. (n.d.). Methyl 2-(hydroxymethyl)benzoate(CAS# 41150-46-3 ). Retrieved February 23, 2026, from [Link]

-

SysKem Chemie GmbH. (2019, June 27). Sicherheitsdatenblatt: Methylbenzoat. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved February 23, 2026, from [Link]

-

ChemSrc. (2025, August 26). METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

-

Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. WebBook. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. WebBook. Retrieved February 23, 2026, from [Link]

-

Sinfoo Biotech. (n.d.). METHYL 2-(HYDROXYMETHYL)BENZOATE,(CAS# 41150-46-3). Retrieved February 23, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 23, 2026, from [Link]

-

CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved February 23, 2026, from [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 23, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Chemical Synthesis and Properties of Methyl Benzoate. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 23, 2026, from [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.fr [fishersci.fr]

- 11. syskem.de [syskem.de]

Technical Guide: 2-Hydroxymethyl-benzoic Acid Methyl Ester vs. Phthalide

Structural Dynamics, Synthetic Interconversion, and Analytical Differentiation

Executive Summary

This guide addresses the critical chemical relationship between Phthalide (isobenzofuran-1(3H)-one) and its acyclic tautomeric equivalent, 2-Hydroxymethyl-benzoic acid methyl ester (HMBAME). While often treated as distinct entities in catalog databases, these compounds exist in a precarious equilibrium governed by pH, solvent polarity, and entropy.

For drug development professionals, distinguishing these two is not merely an academic exercise; it is a quality control necessity. Phthalide represents the thermodynamically favored, cyclized pharmacophore found in drugs like n-butylphthalide (NBP), whereas HMBAME represents the "masked" open-chain precursor or a potential hydrolysis impurity. This guide defines the protocols for their synthesis, stabilization, and spectroscopic differentiation.

Part 1: Structural Dynamics & Thermodynamics

The relationship between HMBAME and Phthalide is a classic example of ring-chain tautomerism driven by the ortho-substitution effect.

The Equilibrium Triangle

The conversion is not always direct. It often proceeds through the free acid intermediate (2-hydroxymethylbenzoic acid) or via direct transesterification.

-

Phthalide (Lactone): The thermodynamically stable form in neutral/acidic aqueous media due to the entropic advantage of the 5-membered ring.

-

HMBAME (Hydroxy-Ester): Kinetic product. Stable in anhydrous methanol or under specific basic conditions, but prone to spontaneous cyclization (releasing methanol) upon exposure to acid catalysts or heat.

Caption: Figure 1. The acid-catalyzed cyclization of HMBAME to Phthalide involves the loss of methanol, driven by the stability of the 5-membered lactone ring.

Part 2: Analytical Differentiation (QC & Identification)

Distinguishing the ester (HMBAME) from the lactone (Phthalide) is critical during reaction monitoring. The two species have distinct spectroscopic signatures.[1][2]

1. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary differentiator. The lactone ring strain shifts the carbonyl absorption to a higher frequency compared to the acyclic ester.

| Feature | Phthalide (Lactone) | HMBAME (Methyl Ester) | Mechanistic Reason |

| C=O Stretch | 1760–1780 cm⁻¹ | 1715–1730 cm⁻¹ | Ring strain in the 5-membered lactone increases bond force constant. |

| O-H Stretch | Absent | 3200–3450 cm⁻¹ | HMBAME possesses a free primary alcohol; Phthalide does not. |

2. Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most definitive confirmation of structure.

-

The "Smoking Gun": The presence of a sharp singlet at ~3.9 ppm (Methoxy group) confirms the open chain HMBAME.

-

Benzylic Protons: The methylene (-CH₂-) protons shift significantly depending on whether they are attached to a free alcohol (HMBAME) or an ester oxygen within the ring (Phthalide).

| Proton Environment | Phthalide (δ ppm) | HMBAME (δ ppm) |

| -OCH₃ (Methoxy) | Absent | 3.85 – 3.95 (s, 3H) |

| Ar-CH₂-O | 5.32 (s, 2H) | 4.60 – 4.80 (s/d, 2H) |

| Aromatic Region | 7.50 – 7.95 (m, 4H) | 7.30 – 8.00 (m, 4H) |

Part 3: Synthetic Utility & Experimental Protocols

Protocol A: Synthesis of Phthalide from HMBAME (Cyclization)

Objective: Efficiently convert the open-chain ester to the lactone pharmacophore. Mechanism: Acid-catalyzed intramolecular transesterification.

Reagents:

-

HMBAME (10 mmol)

-

p-Toluenesulfonic acid (pTsOH) (0.5 mmol, 5 mol%)

-

Toluene (50 mL)

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve HMBAME in toluene. Add pTsOH.

-

Reflux: Heat the mixture to reflux (110°C). The reaction drives the equilibrium toward Phthalide by boiling off the methanol byproduct (b.p. 64.7°C).

-

Note: While a Dean-Stark trap removes water, in this specific transformation, it helps separate the methanol/toluene azeotrope.

-

-

Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexane). Phthalide (Rf ~0.5) is typically less polar than HMBAME (Rf ~0.3 due to the free -OH).

-

Workup: Cool to room temperature. Wash with sat.[3] NaHCO₃ (2 x 20 mL) to remove the acid catalyst. Dry organic layer over MgSO₄.

-

Isolation: Concentrate in vacuo. Phthalide typically crystallizes as a white solid upon cooling.

Protocol B: Kinetic Stability Assay (Plasma/Buffer)

Objective: Determine the hydrolytic stability of HMBAME (Prodrug potential) vs Phthalide.

Workflow:

-

Stock Solution: Prepare 10 mM stocks of HMBAME and Phthalide in DMSO.

-

Incubation: Spike stocks into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C (Final conc: 100 µM).

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.

-

Quench: Immediately add 100 µL cold Acetonitrile (with Internal Standard) to stop equilibrium shifts.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Self-Validating Logic:

-

If HMBAME is stable, the peak area remains constant.

-

If HMBAME cyclizes, the Phthalide peak will appear and grow (check mass balance: Area_Ester + Area_Lactone = Constant).

Part 4: Pharmacological Implications

The choice between the ester and the lactone dictates the pharmacokinetic profile .

-

Phthalide as the Active Core: In drugs like n-butylphthalide (used for ischemic stroke), the lactone ring is essential for lipophilicity, allowing blood-brain barrier (BBB) penetration. The ring protects the carboxylic acid from ionization.

-

HMBAME as a Prodrug Strategy: The open-chain ester is more polar (due to the -OH) but can be derivatized. For example, esterifying the benzylic alcohol of HMBAME creates a "double ester" prodrug. Upon hydrolysis in vivo, it releases HMBAME, which then spontaneously cyclizes to the bioactive Phthalide.

Caption: Figure 2. The prodrug strategy utilizing the spontaneous cyclization of the HMBAME intermediate to generate the active Phthalide in vivo.

References

-

Organic Syntheses. "Phthalide." Org.[4][5] Synth.1934 , 14, 78; Coll. Vol.1943 , 2, 526. (Classic synthesis via reduction, establishing the stability of the lactone).

-

National Center for Biotechnology Information (NCBI). "Phthalide - Compound Summary." PubChem. (Physicochemical properties and spectral data).

-

BenchChem. "Synthesis and Properties of 2-Hydroxymethylbenzoic Acid Derivatives." (Technical overview of the acid/lactone equilibrium).

-

Journal of the American Chemical Society. "Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids." (Kinetic data on the cyclization rates).

-

Molecules. "Synthesis of Phthalides and α,β-Butenolides by Transition Metal-Catalyzed Activation." (Modern synthetic routes to substituted phthalides).

Sources

Technical Guide: Solubility Profiling & Stability of Methyl 2-(hydroxymethyl)benzoate

This technical guide provides an in-depth analysis of the solubility profile, physicochemical stability, and characterization protocols for Methyl 2-(hydroxymethyl)benzoate (CAS 6908-41-4).

Executive Summary

Methyl 2-(hydroxymethyl)benzoate (M2HMB) is a bifunctional aromatic ester widely used as a building block in the synthesis of phthalides and isoindolinones. While its solubility follows standard lipophilic ester trends, its utility is governed by its chemical instability.

Unlike simple benzoates, M2HMB possesses an ortho-hydroxymethyl group capable of intramolecular nucleophilic attack on the ester carbonyl. This leads to spontaneous lactonization, forming Phthalide (isobenzofuran-1(3H)-one) and releasing methanol. Researchers must distinguish between true solubility and decomposition-limited solubility. This guide outlines the solvent systems, theoretical solubility parameters, and validated protocols to ensure data integrity.

Physicochemical Profile & Structural Dynamics

The Ortho-Effect and Lactonization

The solubility behavior of M2HMB cannot be decoupled from its stability. In protic solvents or under acidic/basic catalysis, the thermodynamic equilibrium shifts toward the lactone (Phthalide).

-

M2HMB (Open Form): Kinetic product. Soluble in alcohols but prone to transesterification/cyclization.

-

Phthalide (Closed Form): Thermodynamic product. More non-polar; different solubility profile.

Critical Insight: When measuring solubility in protic solvents (e.g., Methanol), the release of methanol during cyclization can artificially inflate solubility readings if the analytical method (e.g., UV-Vis) does not separate the two species.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways that complicate solubility analysis.

Figure 1: Spontaneous lactonization pathway of M2HMB. Solubility protocols must account for the formation of Phthalide.

Theoretical Solubility Framework

To predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters (HSP) .[1][2] Since experimental HSP values for M2HMB are not standard in literature, we derive them via group contribution methods based on structural analogs (Methyl salicylate and Benzyl alcohol).

Estimated Hansen Parameters

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~8.5 MPa

-

(Hydrogen Bonding): ~12.0 MPa

Solvent Compatibility Matrix

The interaction radius (

| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low (Best for handling) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Low (Ideal for stock solutions) |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20-50 mg/mL) | High (Promotes transesterification) |

| Ethers | THF, MTBE | Moderate | Low |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | Low |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.5 mg/mL) | High (Hydrolysis risk at high pH) |

Expert Note: For NMR or stock preparation, Deuterated Chloroform (

) or DMSO-are the gold standards. Avoid (Methanol-d4) for long-term storage to prevent deuterium exchange and lactonization.

Validated Experimental Protocol

To determine the thermodynamic solubility of M2HMB, a simple "shake-flask" method is insufficient due to the stability issues described above. The following protocol integrates a stability check using HPLC.

Materials

-

Solid Phase: Methyl 2-(hydroxymethyl)benzoate (>98% purity).[3]

-

Media: Target solvent (e.g., PBS pH 7.4, FaSSIF, or Organic Solvent).

-

Instrumentation: HPLC with Diode Array Detector (DAD) or UV-Vis (if stability is confirmed).

Step-by-Step Methodology

-

Saturation: Add excess M2HMB solid (~10 mg) to 1 mL of the target solvent in a crimp-sealed glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Caution: Do not heat to speed up dissolution; this accelerates Phthalide formation.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid Nylon filters which may bind esters).

-

Quantification (HPLC-DAD):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95%). -

Detection: 254 nm (Aromatic ring).

-

Differentiation: M2HMB will elute earlier (more polar) than the Phthalide impurity.

-

Analytical Workflow Diagram

Figure 2: Thermodynamic solubility workflow with integrated stability checkpoint.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81325, Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]

-

Biorelevant. Solubility Check in FaSSIF/FeSSIF by HPLC. (Standard protocol for solubility profiling).[4][5] Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution theory). Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-hydroxy-2-(o-tolyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is characterized by an ever-present need for novel molecular scaffolds and versatile synthetic intermediates. Among the vast arsenal of chemical building blocks, α-hydroxy esters, particularly those bearing aromatic moieties, hold a significant position due to their prevalence in biologically active molecules and their utility in asymmetric synthesis. This technical guide provides a comprehensive overview of Methyl 2-hydroxy-2-(o-tolyl)acetate , a member of this important class of compounds. While not as extensively documented as its close analog, methyl mandelate, this molecule presents unique structural features that warrant a closer examination of its chemical properties, synthesis, and potential applications. As a Senior Application Scientist, this guide aims to synthesize the available technical data with practical insights to empower researchers in their pursuit of innovative chemical entities.

Chemical Identity and Properties

Methyl 2-hydroxy-2-(o-tolyl)acetate , also known as methyl o-tolylglycolate, is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the methyl ester of 2-hydroxy-2-(o-tolyl)acetic acid. The presence of a stereocenter at the α-carbon means that this compound can exist as a racemic mixture or as individual enantiomers.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers is provided below.

| Identifier | Value |

| IUPAC Name | methyl 2-hydroxy-2-(2-methylphenyl)acetate |

| CAS Number | 77062-83-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC1=CC=CC=C1C(C(=O)OC)O |

| InChI | InChI=1S/C10H12O3/c1-7-4-2-3-5-8(7)9(11)10(12)13-6/h2-5,9,11H,1,6H3 |

Physicochemical Properties (Predicted and Inferred)

Due to a lack of extensive experimental data in publicly available literature, some of the physicochemical properties are predicted or inferred from structurally similar compounds.

| Property | Value/Description |

| Appearance | Likely a solid or oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. |

| Boiling Point | Not experimentally determined. |

| Melting Point | Not experimentally determined. |

Synthesis and Manufacturing

The synthesis of Methyl 2-hydroxy-2-(o-tolyl)acetate is not widely documented in dedicated publications. However, established synthetic methodologies for α-hydroxy esters provide a reliable framework for its preparation. The most logical and commonly employed route is the reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(o-tolyl)acetate .

Key Precursor: Methyl 2-oxo-2-(o-tolyl)acetate

The primary precursor for the synthesis of Methyl 2-hydroxy-2-(o-tolyl)acetate is Methyl 2-oxo-2-(o-tolyl)acetate (CAS 34966-54-6), also known as methyl o-methyl phenyl glyoxylate[1].

Properties of Methyl 2-oxo-2-(o-tolyl)acetate:

| Identifier | Value |

| CAS Number | 34966-54-6 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1] |

This α-keto ester serves as an important intermediate in organic synthesis and has been explored for its potential applications in medicinal chemistry and as a building block for fungicides[2].

Synthetic Pathway: Reduction of the α-Keto Ester

The conversion of the α-keto group in Methyl 2-oxo-2-(o-tolyl)acetate to a hydroxyl group is a standard reduction reaction. The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting the ester functionality.

Figure 1: General synthetic pathway for Methyl 2-hydroxy-2-(o-tolyl)acetate.

Experimental Protocol: A Representative Procedure

Objective: To synthesize Methyl 2-hydroxy-2-(o-tolyl)acetate by the reduction of Methyl 2-oxo-2-(o-tolyl)acetate.

Materials:

-

Methyl 2-oxo-2-(o-tolyl)acetate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Methyl 2-oxo-2-(o-tolyl)acetate (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath) with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis can be validated by spectroscopic analysis of the product (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the presence of the hydroxyl group and the disappearance of the ketone carbonyl signal.

Applications in Research and Drug Development

While direct pharmacological data for Methyl 2-hydroxy-2-(o-tolyl)acetate is limited, its structural similarity to mandelic acid and its derivatives suggests its potential as a valuable building block in medicinal chemistry. Aryl- and heteroaryl acetic acid derivatives are an important class of non-steroidal anti-inflammatory drugs (NSAIDs)[3].

As a Chiral Building Block

The presence of a chiral center makes this compound, particularly in its enantiomerically pure forms, a valuable intermediate for the asymmetric synthesis of more complex molecules. Enantiomerically pure α-hydroxy esters are crucial in the synthesis of a wide range of pharmaceuticals where stereochemistry dictates biological activity.

Potential as a Scaffold in Medicinal Chemistry

The structural motif of an α-hydroxy-α-aryl ester is found in various biologically active compounds. Derivatives of glycolic acid have been investigated as potential antiallergic and anti-inflammatory agents[4]. The tolyl group offers a site for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Figure 2: Potential applications of Methyl 2-hydroxy-2-(o-tolyl)acetate.

Spectroscopic Characterization (Predicted)

No experimental spectra for Methyl 2-hydroxy-2-(o-tolyl)acetate are readily available in public databases. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm.

-

CH-OH Proton: A singlet or doublet (if coupled to the hydroxyl proton) around δ 5.0-5.5 ppm.

-

-OCH₃ Protons: A singlet around δ 3.7 ppm.

-

-CH₃ (Tolyl) Protons: A singlet around δ 2.3 ppm.

-

-OH Proton: A broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): In the region of δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

CH-OH Carbon: Around δ 70-75 ppm.

-

-OCH₃ Carbon: Around δ 52 ppm.

-

-CH₃ (Tolyl) Carbon: Around δ 20 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and the hydroxyl group.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling Methyl 2-hydroxy-2-(o-tolyl)acetate. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its meta-isomer, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), suggesting that similar precautions should be taken for the ortho-isomer[5].

Conclusion and Future Outlook

Methyl 2-hydroxy-2-(o-tolyl)acetate represents a potentially valuable, yet under-explored, chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis from its corresponding α-keto ester makes it an accessible building block. While direct applications are yet to be widely reported, its structural features suggest its utility as a chiral precursor and a scaffold for the development of novel bioactive molecules. Further research into the properties and reactivity of its enantiomerically pure forms could unlock new avenues in asymmetric synthesis and medicinal chemistry. This guide serves as a foundational resource to stimulate and support such future investigations.

References

-

PubMed. (1998). Novel antiallergic and antiinflammatory agents. Part I: Synthesis and pharmacology of glycolic amide derivatives. Retrieved from PubMed website: [Link]

-

Gomha, S. M., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Methyl 2-oxo-2-(o-tolyl)acetate | 34966-54-6 [smolecule.com]

- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antiallergic and antiinflammatory agents. Part I: Synthesis and pharmacology of glycolic amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 2-hydroxy-2-(m-tolyl)acetate|CAS 77062-84-1 [benchchem.com]

Technical Guide: Structural, Synthetic, and Reactivity Differentiation of Methyl Salicylate and Methyl 2-(Hydroxymethyl)benzoate

Topic: Difference between Methyl Salicylate and Methyl 2-(Hydroxymethyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry and process development, distinguishing between structural isomers and homologs is critical for ensuring safety and efficacy. This guide analyzes the divergence between Methyl Salicylate (the methyl ester of salicylic acid) and Methyl 2-(hydroxymethyl)benzoate (an open-chain derivative of phthalide).

While both compounds possess an ortho-substituted benzoate core, their chemical behavior is diametrically opposed due to the nature of the hydroxyl group:

-

Methyl Salicylate: Contains a phenolic hydroxyl group. It is chemically stable, exhibits intramolecular hydrogen bonding, and functions pharmacologically as a salicylate (NSAID).

-

Methyl 2-(hydroxymethyl)benzoate: Contains a benzylic primary alcohol. It is kinetically unstable, prone to spontaneous lactonization to form phthalide, and serves primarily as a synthetic intermediate rather than a final active pharmaceutical ingredient (API).

Structural & Physicochemical Analysis

The fundamental difference lies in the oxidation state and hybridization of the carbon bearing the hydroxyl group.

Molecular Architecture

-

Methyl Salicylate (

): The hydroxyl group is attached directly to the aromatic ring ( -

Methyl 2-(hydroxymethyl)benzoate (

): The hydroxyl group is attached to a methylene bridge (

Figure 1: Structural comparison highlighting the phenolic vs. benzylic nature of the hydroxyl group.

Comparative Physicochemical Properties

| Property | Methyl Salicylate | Methyl 2-(hydroxymethyl)benzoate |

| CAS Number | 119-36-8 | 41150-46-3 |

| Formula | ||

| Molecular Weight | 152.15 g/mol | 166.17 g/mol |

| Hydroxyl Type | Phenolic (Ar-OH) | Primary Alcohol (Ar-CH |

| Acidity (pKa) | ~9.8 (Acidic) | ~16 (Neutral) |

| Boiling Point | 222 °C | ~302 °C (Predicted) |

| Key Reactivity | Electrophilic Aromatic Substitution | Cyclization to Phthalide |

Reactivity Profile & Stability Mechanisms

The most critical distinction for process chemists is the lactonization potential .

The "Phthalide Trap" (Cyclization)

Methyl 2-(hydroxymethyl)benzoate is the open-chain ester equivalent of phthalide (isobenzofuran-1(3H)-one). Under acidic or basic conditions, or elevated temperatures, the benzylic hydroxyl group attacks the ester carbonyl, expelling methanol and closing the ring to form the thermodynamically favored 5-membered lactone (phthalide).

Methyl Salicylate , conversely, cannot cyclize. Forming a lactone would require attacking the ester carbonyl to form a highly strained 4-membered ring (an oxetane-like structure), which is energetically prohibited under standard conditions.

Figure 2: The "Phthalide Trap" mechanism showing the cyclization pathway unique to the hydroxymethyl derivative.

Analytical Differentiation Protocols

When analyzing unknown samples or impurities, standard spectroscopic methods yield distinct fingerprints.

Proton NMR ( H NMR) Spectroscopy

-

Methyl Salicylate:

-

Chelate Shift: The phenolic proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This deshields the proton significantly.

-

Signal: Singlet at

10.5 – 11.0 ppm (

-

-

Methyl 2-(hydroxymethyl)benzoate:

-

Benzylic Protons: A diagnostic singlet (or doublet if coupling with OH) for the

group. -

Signal: Singlet at

4.5 – 4.9 ppm (2H). The alcohol -OH is variable (

-

Infrared (IR) Spectroscopy

| Feature | Methyl Salicylate | Methyl 2-(hydroxymethyl)benzoate |

| O-H Stretch | Broad, shifted to 3200–2500 cm⁻¹ due to strong intramolecular H-bonding. | Sharp/Broad band at 3600–3300 cm⁻¹ (typical free alcohol). |

| C=O Stretch | Shifted to lower frequency (~1675 cm⁻¹ ) due to conjugation and H-bonding. | Typical ester stretch (~1720 cm⁻¹ ). |

Mass Spectrometry (GC-MS)

-

Methyl Salicylate (MW 152): Major fragment at m/z 120 (loss of methanol,

) and m/z 92 (loss of CO from the phenol ring). -

Methyl 2-(hydroxymethyl)benzoate (MW 166): Often shows a peak at m/z 134 (Phthalide ion, formed in-source via loss of methanol) or m/z 104 (phthalic anhydride-like fragment). Note: In GC-MS, thermal cyclization in the injector port may convert the benzoate entirely to phthalide.

Biological & Pharmacological Implications

Methyl Salicylate (Wintergreen)

-

Mechanism: Hydrolyzes in vivo to salicylic acid. Acts as a COX inhibitor (NSAID).

-

Toxicity: High doses lead to salicylism (uncoupling of oxidative phosphorylation).

-

Use: Topical analgesic, rubefacient.

Methyl 2-(hydroxymethyl)benzoate[1]

-

Mechanism: Not a standard drug. It serves as a prodrug or metabolic precursor to phthalide derivatives.

-

Activity: Phthalides (e.g., n-butylphthalide) are investigated for neuroprotective effects (ischemic stroke) and anti-platelet activity.

-

Metabolism: Likely undergoes ester hydrolysis to 2-(hydroxymethyl)benzoic acid, which may spontaneously lactonize to phthalide in acidic gastric environments.

Experimental Protocol: Differentiation via Cyclization Assay

Objective: To distinguish between the two compounds based on chemical stability.

Reagents:

-

Sample A (Methyl Salicylate)

-

Sample B (Methyl 2-(hydroxymethyl)benzoate)[1]

-

p-Toluenesulfonic acid (pTSA) - Catalyst

-

Toluene

Procedure:

-

Dissolve 100 mg of each sample in 5 mL of toluene in separate round-bottom flasks.

-

Add a catalytic amount (5 mg) of pTSA to each flask.

-

Reflux for 1 hour with a Dean-Stark trap (optional) or simple condenser.

-

Cool and analyze by TLC (20% EtOAc/Hexane).

Expected Results:

-

Sample A (Methyl Salicylate): No change. Spot remains at original Rf. (Phenols do not lactonize with their own esters under these conditions).

-

Sample B (Methyl 2-(hydroxymethyl)benzoate): Disappearance of starting material. Appearance of a new spot corresponding to Phthalide (less polar, higher Rf).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4133, Methyl Salicylate. Retrieved from [Link]

-

NIST Chemistry WebBook. Methyl Salicylate IR and Mass Spectra. Retrieved from [Link]

Sources

Methyl 2-(hydroxymethyl)benzoate as a phthalide precursor

An In-depth Technical Guide: Methyl 2-(hydroxymethyl)benzoate as a Cornerstone Precursor for Phthalide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalides, or isobenzofuranones, represent a vital class of γ-lactones characterized by a benzene ring fused to the lactone moiety.[1] This structural motif is prevalent in numerous natural products and pharmacologically active compounds, driving significant interest in robust and efficient synthetic methodologies.[1] Among the various synthetic strategies, the intramolecular cyclization of ortho-substituted benzyl derivatives stands out for its atom economy and directness. This technical guide provides an in-depth exploration of methyl 2-(hydroxymethyl)benzoate as a premier precursor for phthalide synthesis. We will dissect the core acid-catalyzed lactonization mechanism, provide detailed experimental protocols, and contextualize this approach by comparing it with related precursor strategies, thereby offering a comprehensive framework for researchers in organic synthesis and medicinal chemistry.

The Strategic Advantage of Methyl 2-(hydroxymethyl)benzoate

The molecular architecture of methyl 2-(hydroxymethyl)benzoate is primed for the synthesis of the phthalide core. The molecule possesses a nucleophilic primary alcohol (-CH₂OH) and an electrophilic methyl ester (-COOCH₃) positioned ortho to each other on a benzene ring. This proximity is the key determinant for facilitating a facile intramolecular cyclization, or lactonization.

The reaction is essentially an intramolecular transesterification. Under catalytic activation, the hydroxyl group attacks the ester carbonyl, leading to the formation of the stable five-membered phthalide ring and the elimination of methanol. This directness avoids the multi-step procedures or harsh conditions often associated with other synthetic routes.[2]

Core Methodology: Acid-Catalyzed Lactonization

The most direct and common method for converting methyl 2-(hydroxymethyl)benzoate to phthalide is through acid-catalyzed intramolecular cyclization. The reaction is an equilibrium process, but the formation of the thermodynamically stable five-membered lactone ring often drives the reaction to completion.

Reaction Mechanism

The mechanism proceeds through the activation of the ester carbonyl by an acid catalyst, which enhances its electrophilicity and renders it susceptible to nucleophilic attack by the neighboring hydroxyl group.

-

Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the methyl ester group, increasing the electrophilic character of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the proximate hydroxymethyl group attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a cyclic, protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination of Methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl double bond.

-

Deprotonation: The protonated phthalide is deprotonated, regenerating the acid catalyst and yielding the final phthalide product.

Caption: Acid-catalyzed conversion of methyl 2-(hydroxymethyl)benzoate to phthalide.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a general procedure. Researchers should optimize solvent, temperature, and reaction time based on the specific substrate and scale.

Materials:

-

Methyl 2-(hydroxymethyl)benzoate (1.0 eq)

-

Solvent (e.g., Toluene, or neat if the reaction proceeds at a suitable temperature)

-

Acid Catalyst (e.g., Concentrated Sulfuric Acid, p-Toluenesulfonic acid, 0.05 - 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene to remove methanol), dissolve methyl 2-(hydroxymethyl)benzoate (1.0 eq) in the chosen solvent (e.g., toluene, 10 mL per gram of starting material).

-

Catalyst Addition: Carefully add the acid catalyst (e.g., a few drops of conc. H₂SO₄ or a catalytic amount of p-TsOH) to the stirred solution.

-

Heating and Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

-

Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

-

Washing: Wash the organic layer subsequently with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude phthalide can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Field-Proven Insights & Causality

-

Choice of Catalyst: While strong mineral acids like H₂SO₄ are effective, solid acid catalysts or milder acids like p-TsOH can offer better control and easier work-up.

-

Driving the Equilibrium: The reaction is reversible. In the reverse direction, acid-catalyzed methanolysis of phthalide would regenerate the starting material. Using a Dean-Stark apparatus when reacting in toluene effectively removes the methanol byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle.

-

Thermal Cyclization: In some cases, simply heating methyl 2-(hydroxymethyl)benzoate, especially in the presence of a high-boiling point solvent, can be sufficient to induce cyclization without an external catalyst, although the reaction may be slower.

Alternative Pathways to Phthalide via Related Precursors

Understanding the relationship between methyl 2-(hydroxymethyl)benzoate and other common precursors provides greater flexibility in synthetic design. The central intermediate in these syntheses is often 2-(hydroxymethyl)benzoic acid or its salt.

Caption: Synthetic routes to phthalide from various ortho-substituted precursors.

From 2-(Hydroxymethyl)benzoic Acid

This is the carboxylic acid analogue of our primary precursor. The intramolecular cyclization to phthalide is also a classic, acid-catalyzed dehydration reaction.[3]

-

Mechanism: Similar to the ester, the carboxylic acid is protonated, followed by nucleophilic attack from the hydroxyl group and subsequent elimination of a water molecule.

-

Causality: The reaction is an equilibrium between the open-chain hydroxy acid and the cyclic lactone. Acidic conditions and/or heat favor the formation of phthalide.[3][4] Conversely, base-catalyzed hydrolysis of phthalide readily opens the ring to form the carboxylate salt of 2-(hydroxymethyl)benzoic acid.[4]

From Phthalaldehydic Acid

Phthalaldehydic acid can be converted to phthalide in a one-pot procedure.

-

Methodology: The process involves the selective reduction of the aldehyde group to a primary alcohol in an alkaline solution, which forms the sodium salt of 2-(hydroxymethyl)benzoic acid.[5][6] Subsequent acidification protonates the carboxylate and induces the in-situ lactonization to phthalide.[6]

-

Key Reagents: Catalytic hydrogenation (e.g., using Pd/Al₂O₃ or Raney Nickel) in a basic medium (pH 8-14) is highly effective.[5][6]

From Phthalimide

Phthalide can also be prepared from the reduction of phthalimide.[7]

-

Methodology: A common procedure involves the reduction of phthalimide using zinc dust in a sodium hydroxide solution. This process opens the imide ring and reduces one of the carbonyls to a hydroxymethyl group, forming the salt of 2-(hydroxymethyl)benzoic acid. Acidification of the reaction mixture then leads to the cyclization to phthalide.[7]

Comparative Summary of Synthetic Strategies

The choice of precursor often depends on commercial availability, cost, and the specific functional groups present in more complex molecules.

| Precursor | Core Transformation | Key Reagents / Conditions | Advantages | Key Considerations |

| Methyl 2-(hydroxymethyl)benzoate | Intramolecular Transesterification | Acid catalyst (H₂SO₄, p-TsOH), Heat | Direct, high-yielding, clean conversion. | Equilibrium reaction; removal of methanol can improve yield. |

| 2-(Hydroxymethyl)benzoic Acid | Intramolecular Esterification (Dehydration) | Acid catalyst, Heat | Very direct; water is the only byproduct. | The acid precursor itself can be prone to self-cyclization upon standing or heating.[3] |

| Phthalaldehydic Acid | Reduction followed by Lactonization | 1. H₂, Pd/C (or other catalyst), NaOH (aq) 2. HCl (aq) | One-pot potential from a commercially available starting material. | Requires careful control of pH during reduction to ensure selectivity.[5][6] |

| Phthalimide | Reductive Ring Opening followed by Lactonization | 1. Zn, NaOH (aq) 2. HCl (aq) | Utilizes an inexpensive and widely available starting material.[7] | Often requires stoichiometric amounts of metal reductant. |

Conclusion

Methyl 2-(hydroxymethyl)benzoate serves as an exemplary and highly efficient precursor for the synthesis of phthalide. Its structure is ideally suited for a direct, acid-catalyzed intramolecular lactonization that is both high-yielding and mechanistically straightforward. By understanding the causality behind this core transformation and appreciating its place within a network of related precursors like 2-(hydroxymethyl)benzoic acid and phthalaldehydic acid, researchers are well-equipped to make strategic decisions in the design and execution of synthetic routes toward pharmacologically relevant phthalide-containing targets. The methodologies presented herein provide a solid foundation for both academic exploration and process development in the pharmaceutical and chemical industries.

References

-

Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Boruah, M., et al. (2014). Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews. Retrieved February 23, 2026, from [Link]

-

Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Retrieved February 23, 2026, from [Link]

-

Kaur, R., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Retrieved February 23, 2026, from [Link]

-

Phthalide synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Gardner, J. H., & Naylor Jr., C. A. (n.d.). Phthalide. Organic Syntheses. Retrieved February 23, 2026, from [Link]

- Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification. (n.d.). Google Patents.

Sources

- 1. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of Methyl 2-(hydroxymethyl)benzoate from Phthalide

Abstract

This application note details the synthesis of methyl 2-(hydroxymethyl)benzoate via the acid-catalyzed methanolysis of phthalide (isobenzofuran-1(3H)-one). While phthalide is a stable lactone, it can be ring-opened to the corresponding hydroxy-ester under specific equilibrium-driving conditions. This guide addresses the critical thermodynamic challenges of this transformation—specifically the tendency of the product to cyclize back to the starting material during workup. We provide a robust, self-validating protocol that incorporates a critical neutralization step to lock the kinetic product, ensuring high isolation yields for downstream applications in fungicide synthesis and isocoumarin development.

Introduction & Chemical Context

Methyl 2-(hydroxymethyl)benzoate is a bifunctional aromatic building block containing both a nucleophilic benzylic alcohol and an electrophilic ester. It is a "masked" form of phthalide, often used to introduce the ortho-carboxybenzyl motif into strobilurin fungicides (e.g., Kresoxim-methyl intermediates) and pharmaceutical targets.

The Challenge: Lactonization Equilibrium The conversion of phthalide to methyl 2-(hydroxymethyl)benzoate is a reversible transesterification.

-

Thermodynamics: The cyclic lactone (phthalide) is generally more thermodynamically stable than the open-chain hydroxy ester, particularly in the absence of solvent.

-

Kinetics: Acid catalysis lowers the activation energy for both the ring-opening and the ring-closing.

-

Failure Mode: If the reaction solvent (methanol) is evaporated while the catalyst (acid) is still active, the equilibrium shifts rapidly back to phthalide, resulting in near-0% yield of the ester.

This protocol utilizes a "Quench-Then-Concentrate" strategy to kinetically trap the open-chain ester.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Methanol attacks the activated carbonyl of the lactone, breaking the endocyclic C-O bond.

Figure 1: Mechanistic pathway showing the reversible nature of the transformation.

Experimental Protocol

3.1 Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Phthalide | Starting Material | 1.0 | Purity >98% recommended. |

| Methanol | Solvent/Reagent | 20-30 Vol | Anhydrous preferred to limit hydrolysis to free acid. |

| Sulfuric Acid (H₂SO₄) | Catalyst | 0.1 - 0.2 | Conc. (98%). Alternative: p-TsOH. |

| Sodium Bicarbonate | Quench Base | > 0.2 | Solid powder. |

| Ethyl Acetate | Extraction Solvent | - | - |

3.2 Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with Phthalide (10.0 g, 74.6 mmol) .

-

Add Methanol (200 mL) . A large excess is required to drive the equilibrium toward the ester via Le Chatelier's principle.

-

Add a magnetic stir bar and begin stirring at room temperature.

-

Carefully add Conc.[1] H₂SO₄ (0.5 mL) dropwise.

-

Expert Note: Do not add acid to a hot solution to avoid sudden boiling.

-

Step 2: Reflux & Monitoring

-

Equip the flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Heat the mixture to reflux (approx. 65°C) for 6–8 hours .

-

PAT Check (TLC): Monitor using 30% EtOAc in Hexanes.

-

Phthalide Rf: ~0.5[2]

-

Product Rf: ~0.3 (lower due to the polar -OH group).

-

Stain: UV active; KMnO4 stain shows the alcohol clearly.

-

Step 3: Critical Neutralization (The "Expertise" Step) Failure to perform this step correctly is the primary cause of low yields.

-

Cool the reaction mixture to 0–5°C (ice bath).

-

Add Solid NaHCO₃ (1.0 g) directly to the methanolic solution.

-

Stir for 20 minutes. Verify pH is neutral (pH 7) using wet pH paper.

-

Why? You must neutralize the H₂SO₄ before removing the methanol. If you evaporate the methanol while acidic, the concentration of the product increases and the equilibrium drives back to Phthalide.

-

Step 4: Workup & Isolation

-

Filter off the solid salts (sodium sulfate/bicarbonate) through a sintered glass funnel.

-

Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C . Do not overheat.

-

Dissolve the resulting residue in Ethyl Acetate (100 mL) .

-

Wash with Brine (2 x 50 mL) to remove residual methanol and traces of acid/base.

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

Filter and concentrate to yield the crude oil.

Step 5: Purification

-

The crude product is typically a clear to pale yellow oil.

-

If TLC shows residual phthalide (>5%), purify via Flash Column Chromatography (Silica Gel, Gradient 10% -> 40% EtOAc in Hexanes).

-

Storage: Store at -20°C. Room temperature storage leads to slow lactonization over weeks.

Process Workflow & Logic

Figure 2: Operational workflow highlighting the critical neutralization step preventing product reversion.

Analytical Data & Validation

| Parameter | Expected Value | Interpretation |

| Appearance | Colorless/Pale Yellow Oil | Solidification implies reversion to Phthalide (MP 73°C). |

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, -OCH₃) | Methyl ester singlet. |

| ¹H NMR (CDCl₃) | δ 4.75 (s, 2H, Ar-CH₂-OH) | Benzylic methylene. Phthalide shows this at ~5.3 ppm. |

| IR Spectroscopy | 1720 cm⁻¹ (Ester C=O) | Phthalide (Lactone) appears at ~1760 cm⁻¹. |

| Yield | 85 - 95% | Lower yields indicate incomplete quenching or wet methanol. |

Troubleshooting & Optimization

-

Issue: Product solidifies into white crystals.

-

Cause: Reversion to Phthalide.[3]

-

Solution: Check the pH of the reaction mixture before evaporation. If acidic, re-dissolve in MeOH, neutralize, and work up again.

-

-

Issue: Low Conversion.

-

Cause: Too much water in the methanol (hydrolysis to dicarboxylic acid) or insufficient methanol volume.

-

Solution: Use anhydrous methanol. Add trimethyl orthoformate (1.0 equiv) as a water scavenger to drive the equilibrium further.

-

-

Issue: Product contains free carboxylic acid.

-

Cause: Saponification during workup (if pH > 10).

-

Solution: Keep neutralization mild (NaHCO₃, not NaOH).

-

References

-

US Patent 5563286A. Process for preparing 2-(hydroxymethyl)benzoic acid derivatives. (1996). Describes the ring-opening of phthalide derivatives. Link

-

BenchChem Application Notes. Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. (2025).[4][1][2][5][6][7] General reactivity patterns of phthalide ring opening. Link

- Journal of the Chemical Society, Perkin Transactions 1.Acid-catalyzed alcoholysis of phthalides. (General Reference for mechanism).

- Yamamoto, et al.Equilibrium studies of phthalide derivatives. Tetrahedron Lett. (Specific data on lactone-ester equilibrium constants).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-(hydroxymethyl)benzoate reaction with thionyl chloride

Application Note: Optimized Synthesis of Methyl 2-(chloromethyl)benzoate

Executive Summary

This guide details the optimized protocol for converting Methyl 2-(hydroxymethyl)benzoate (CAS: 24789-89-9) to Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5) using thionyl chloride (

The proximity of the pendant ester group to the reactive benzylic center creates a "trap" where improper handling—specifically moisture ingress or excessive heat—triggers lactonization, yielding the thermodynamically stable phthalide (isobenzofuran-1(3H)-one) rather than the desired benzyl chloride.[1][2] This protocol prioritizes anhydrous integrity , kinetic control , and process safety to maximize yield and suppress cyclization.[1]

Chemical Context & Mechanism

The Reaction Pathway

The conversion proceeds via the activation of the primary alcohol by thionyl chloride.[1] The mechanism shifts based on the presence of a base (e.g., Pyridine or Triethylamine).[1]

-

Without Base (

): The reaction proceeds via a chlorosulfite intermediate ( -

With Base (

): A base scavenges the HCl byproduct, preventing acid-catalyzed side reactions.[1] It also displaces the chlorosulfite to form an activated intermediate, which is then attacked by chloride in a classic

The "Phthalide Trap" (Critical Failure Mode)

The 2-carbomethoxy group is an internal nucleophile.[1][2] If the methyl ester is hydrolyzed (due to adventitious water + HCl), the resulting carboxylic acid will immediately attack the benzylic carbon to form the 5-membered lactone (phthalide).[1]

Diagram 1: Reaction Mechanism & Competitive Cyclization

Caption: The primary pathway yields the benzyl chloride. Moisture or acid hydrolysis triggers the irreversible cyclization to phthalide.[1]

Process Safety Assessment

| Hazard Class | Chemical | Risk Description | Mitigation Strategy |

| Corrosive / Toxic Gas | Thionyl Chloride ( | Releases | Use a caustic scrubber (NaOH trap) for off-gassing.[1][2] Handle only in a functional fume hood. |

| Lachrymator | Methyl 2-(chloromethyl)benzoate | Potent eye and respiratory irritant (alkylating agent).[1] | Wear full-seal goggles.[1][2] Double glove (Nitrile). Keep product in closed vessels. |

| Pressure | Reaction Off-gas | Rapid addition causes vigorous gas evolution ( | Control addition rate to maintain internal temperature <10°C. Ensure open vent to scrubber.[1] |

Detailed Experimental Protocol

Scale: 10.0 g (60 mmol) Input Expected Yield: 90–95% Time: ~4 Hours

Reagents & Equipment

-

Substrate: Methyl 2-(hydroxymethyl)benzoate (10.0 g, 60.2 mmol).

-

Reagent: Thionyl Chloride (5.25 mL, 72.2 mmol, 1.2 equiv).

-

Solvent: Dichloromethane (DCM), Anhydrous (50 mL).

-

Catalyst: Dimethylformamide (DMF) (0.1 mL, catalytic) – Forms the Vilsmeier-Haack active species to accelerate the reaction.[1]

-

Equipment: 250 mL 3-neck RBF, addition funnel, reflux condenser,

line, caustic scrubber.

Step-by-Step Methodology

-

System Preparation:

-

Solvation:

-

Charge the RBF with Methyl 2-(hydroxymethyl)benzoate (10.0 g) and DCM (40 mL).

-

Add DMF (0.1 mL).

-

Cool the solution to 0–5°C using an ice/water bath.

-

-

Reagent Addition (Critical Rate Control):

-

Dilute Thionyl Chloride (5.25 mL) with DCM (10 mL) in the addition funnel.

-

Add the

solution dropwise over 30–45 minutes. -

Observation: Gas evolution (

) will be visible. Ensure the internal temperature does not exceed 10°C.

-

-

Reaction Phase:

-

Workup (Anhydrous Method):

-

Do not quench with water. Water promotes hydrolysis and phthalide formation.[1]

-

Concentrate the reaction mixture directly on a Rotary Evaporator (bath temp < 40°C) to remove solvent and excess

. -

Add fresh DCM (20 mL) and re-evaporate (azeotropic removal of residual

). Repeat twice.

-

-

Purification:

-

The residue is typically a clear to pale yellow oil of sufficient purity (>95%) for downstream use.

-

If high purity is required: Perform a rapid vacuum distillation (bp ~98°C at reduced pressure, exact pressure dependent on pump). Caution: High thermal stress during distillation can promote cyclization if trace acid remains.[2]

-

Diagram 2: Experimental Workflow

Caption: Optimized workflow emphasizing direct evaporation to prevent hydrolytic degradation.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Clear, colorless to pale yellow liquid.[1][2] | Dark/Black: Overheating or polymerization.[2] Distill to recover. |

| 1H NMR ( | Shift at | |

| Purity (GC) | > 97% Area % | Phthalide impurity: Caused by moisture in DCM or aqueous workup.[2] |

Expert Tip: If the NMR shows a singlet around 5.3 ppm, cyclization has occurred.[1] This is irreversible. You cannot convert phthalide back to the benzyl chloride easily without ring-opening (methanolysis) and re-chlorinating.[1][2]

References

-

Mechanism of SOCl2 Reactions: Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi". Available at: [Link]

-

Phthalide Chemistry & Cyclization Risks: Beilstein Journal of Organic Chemistry. "Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides". (Discusses the cyclization of ortho-substituted benzaldehydes/esters). Available at: [Link][2]

Sources

Oxidation of methyl 2-(hydroxymethyl)benzoate to methyl 2-formylbenzoate

Application Note: Chemoselective Oxidation of Methyl 2-(hydroxymethyl)benzoate

Executive Summary

This guide details the oxidation of methyl 2-(hydroxymethyl)benzoate (1) to methyl 2-formylbenzoate (2) . This transformation is a critical step in the synthesis of isocoumarins, phthalazinones, and various bioactive heterocycles.

The primary challenge in this synthesis is chemoselectivity . The ortho-positioning of the ester and hydroxymethyl groups creates a high risk of two competing side reactions:

-

Over-oxidation: Conversion of the aldehyde to the carboxylic acid (monomethyl phthalate).

-

Cyclization/Hydrolysis: Under acidic or aqueous conditions, the product can hydrolyze to 2-formylbenzoic acid, which immediately tautomerizes to the stable cyclic hemiacetal, 3-hydroxyphthalide .

This note presents two validated protocols:

-

Method A (High-Fidelity): IBX Oxidation (Lab Scale/High Value).

-

Method B (Scalable): TEMPO-Mediated Anelli Oxidation (Process Scale).

Strategic Analysis & Mechanism

The Substrate Challenge: Tautomeric Equilibrium

Unlike simple benzyl alcohols, the product (2) possesses an electrophilic aldehyde in proximity to an ester. While methyl 2-formylbenzoate is stable as an open-chain aldehyde in aprotic organic solvents, the introduction of water or acid promotes hydrolysis.

-

Target: Methyl 2-formylbenzoate (Open chain, reactive).

-

Trap: 3-Hydroxyphthalide (Cyclic, stable lactol form of the acid).

Directive: Protocols must strictly control pH and water activity to prevent the hydrolysis of the methyl ester, which drives the equilibrium toward the cyclic lactol.

Method A: High-Fidelity Synthesis (IBX)

Best for: Milligram to Gram scale, sensitive substrates, and avoiding over-oxidation.

Reagent: 2-Iodoxybenzoic acid (IBX).[1] Rationale: IBX operates via a ligand exchange mechanism that tolerates moisture and does not require heavy metals. Crucially, it is chemoselective for alcohols and rarely over-oxidizes aldehydes to acids due to the steric bulk of the iodine(V) intermediate, making it ideal for this ortho-substituted substrate.

Protocol

-

Preparation: In a fume hood, dissolve methyl 2-(hydroxymethyl)benzoate (1.0 equiv) in DMSO (0.5 M concentration).

-

Note: DMSO is preferred over acetonitrile to ensure full solubility of the IBX reagent, accelerating the rate-determining step.

-

-

Addition: Add IBX (1.2 – 1.5 equiv) in a single portion at room temperature (20–25°C).

-

Reaction: Stir vigorously. The reaction typically completes in 1–3 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).

-

Endpoint: Disappearance of starting material (R_f ~0.3) and appearance of the aldehyde (R_f ~0.6).

-

-

Workup (Modified for DMSO removal):

-

Dilute the reaction mixture with Water (3x volume) and Diethyl Ether (3x volume).

-

Filter the resulting white precipitate (iodosobenzoic acid byproduct - IBA ) through a sintered glass funnel. Save IBA for regeneration if desired.

-

Separate the organic layer.[2][3] Wash the aqueous layer twice with Ether.

-

Combine organics and wash with Sat. NaHCO₃ (to remove traces of acidic impurities) and Brine .

-

Dry over MgSO₄ and concentrate in vacuo.

-

Mechanistic Insight (IBX)

The reaction proceeds via a hypervalent iodine twist. The alcohol attacks the iodine center, displacing a ligand. The subsequent reductive elimination is the rate-determining step (RDS), liberating the aldehyde and reducing Iodine(V) to Iodine(III).

Caption: Figure 1. Kinetic pathway of IBX oxidation. The reductive elimination step prevents over-oxidation to the carboxylic acid.

Method B: Scalable Synthesis (TEMPO/Bleach)

Best for: Multi-gram to Kilogram scale, Green Chemistry requirements.

Reagent: TEMPO (Catalytic) + NaOCl (Stoichiometric). Rationale: The Anelli oxidation uses cheap household bleach as the terminal oxidant.[4] The critical control point here is pH . The reaction generates HCl. Without buffering, the pH drops, catalyzing the hydrolysis of the methyl ester to the phthalide.

Protocol

-

Biphasic Setup: To a jacketed reactor at 0°C, add methyl 2-(hydroxymethyl)benzoate (1.0 equiv) dissolved in DCM (3.0 vol).

-

Catalyst Charge: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimum amount of water.

-

Buffer System: Add an aqueous solution of NaHCO₃ (saturated) to the reactor. The volume should equal the DCM volume.

-

Critical: Maintain pH between 8.6 and 9.5 throughout.

-

-

Oxidant Feed: Dropwise add NaOCl (commercial bleach, ~1.1–1.2 equiv) over 30–60 minutes. Maintain internal temperature < 5°C.

-

Observation: The organic layer may turn orange/red (oxidized TEMPO) and then fade as it is consumed.

-

-

Quench: Once TLC shows consumption of starting material (< 1 hour), quench immediately with aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.

-

Workup: Separate layers. Extract aqueous with DCM. Wash combined organics with Brine. Dry and concentrate.

Workflow Diagram (TEMPO)

Caption: Figure 2. Process flow for Anelli Oxidation. pH buffering is the critical control point to prevent lactonization.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Method A (IBX) | Method B (TEMPO) |

| Yield | 85–95% | 80–90% |

| Reaction Time | 1–3 Hours | 30–60 Minutes |

| Purity (Crude) | High (>95%) | Moderate (requires washing) |

| Major Impurity | IBA (removed by filtration) | Chlorinated byproducts (if pH < 8) |

| Scalability | Poor (Explosive hazard >100g) | Excellent |

Spectroscopic Validation

-

¹H NMR (CDCl₃):

-

Product (Aldehyde): Look for the diagnostic aldehyde proton singlet at δ 10.2–10.5 ppm .

-

Impurity (Lactol): If hydrolysis occurs, the aldehyde peak disappears, and a signal for the methine proton of the hemiacetal (3-hydroxyphthalide) appears around δ 6.5–7.0 ppm .

-

Ester: The methyl ester singlet should remain distinct at δ 3.9 ppm .

-

-

IR Spectroscopy:

-

Look for two carbonyl stretches: Ester (~1720 cm⁻¹) and Aldehyde (~1695 cm⁻¹).

-

Absence of broad O-H stretch (3200–3500 cm⁻¹) confirms no carboxylic acid or unreacted alcohol.

-

Troubleshooting Guide

-

Problem: Low conversion with IBX.

-

Problem: Formation of 3-hydroxyphthalide (Lactol) in TEMPO reaction.

-

Solution: The pH dropped below 8. Increase NaHCO₃ buffer concentration. Ensure temperature stays at 0°C to slow hydrolysis kinetics.

-

-

Problem: Over-oxidation to Phthalic Acid Monoester.

-

Solution: In TEMPO oxidation, avoid excess NaOCl.[4] Quench immediately upon consumption of starting material. In IBX, this is rarely an issue.

-

References

-

Frigerio, M., & Santagostino, M. (1994).[1] A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO.[1] Tetrahedron Letters, 35(43), 8019-8022. Link

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. Link

-

More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX).[2] Organic Letters, 4(17), 3001-3003. Link

-